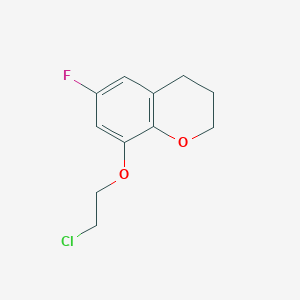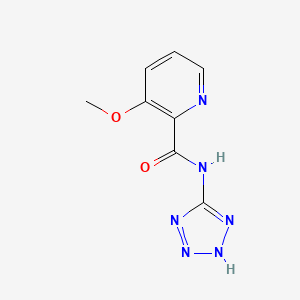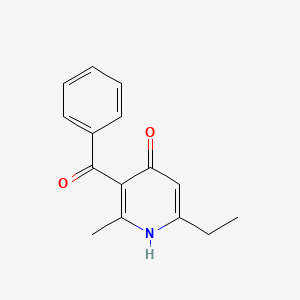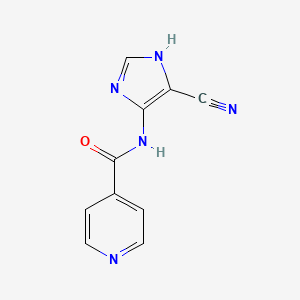
Methallylphenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methallylphenylacetylene is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both unsaturated bonds (double and triple) makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides.
Alkylation of Acetylides: Another method involves the alkylation of acetylides.
Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO₄, O₃
Reduction: H₂ with Pd/C, Lindlar’s catalyst
Substitution: Alkyl halides, strong bases
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes
Scientific Research Applications
Methallylphenylacetylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the phenyl group.
2-Methyl-1-pentene: An alkene with a similar structure but lacking the triple bond.
Phenylacetylene: An alkyne with a phenyl group but a different carbon chain structure.
Uniqueness: Methallylphenylacetylene is unique due to the presence of both a phenyl group and a triple bond within the same molecule.
Properties
Molecular Formula |
C12H12 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylpent-4-en-1-ynylbenzene |
InChI |
InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3 |
InChI Key |
LBMCXMCIVZJIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-1-benzofuran-5-yl)benzoic acid](/img/structure/B8291718.png)

![9-oxo-9H-pyrrolo[1,2-a]indole-5-carboxylic acid](/img/structure/B8291723.png)








![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(1H-1-imidazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8291796.png)

![5-Benzyl-2-(2-aminophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8291807.png)
